molecular formula C15H21ClN2O B5756369 N-(3-chlorophenyl)-N'-cyclooctylurea CAS No. 392708-82-6

N-(3-chlorophenyl)-N'-cyclooctylurea

Cat. No.: B5756369
CAS No.: 392708-82-6
M. Wt: 280.79 g/mol
InChI Key: QJSIURPCMSJGAF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-cyclooctylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 3-chlorophenyl group and a cyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-cyclooctylurea typically involves the reaction of 3-chloroaniline with cyclooctyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloroaniline+cyclooctyl isocyanateN-(3-chlorophenyl)-N’-cyclooctylurea\text{3-chloroaniline} + \text{cyclooctyl isocyanate} \rightarrow \text{N-(3-chlorophenyl)-N'-cyclooctylurea} 3-chloroaniline+cyclooctyl isocyanate→N-(3-chlorophenyl)-N’-cyclooctylurea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-cyclooctylurea may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-cyclooctylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-cyclooctylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-chlorophenyl)-N’-cyclooctylurea can be compared with other similar compounds, such as:

  • N-(3-chlorophenyl)-N’-cyclohexylurea
  • N-(3-chlorophenyl)-N’-cyclopentylurea

These compounds share a similar structure but differ in the size and shape of the cycloalkyl group. The uniqueness of N-(3-chlorophenyl)-N’-cyclooctylurea lies in its specific cyclooctyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSIURPCMSJGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392708-82-6
Record name N-(3-CHLOROPHENYL)-N'-CYCLOOCTYLUREA
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